

Firsocostat S-enantiomer: A Technical Overview

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Compound of Interest

Compound Name: *Firsocostat (S enantiomer)*

Cat. No.: *B1150415*

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For: Researchers, scientists, and drug development professionals

Abstract

Firsocostat (GS-0976, ND-630) is a potent, liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes pivotal to de novo lipogenesis (DNL) and fatty acid oxidation. The clinically investigated compound is the (R)-enantiomer, identified by the CAS number 1434635-54-7.[1][2][3][4] This document provides a detailed technical overview of the less active (S)-enantiomer of Firsocostat. It includes a summary of its mechanism of action, comparative biological activity, and detailed experimental protocols relevant to its study. While a unique CAS number for the S-enantiomer is not publicly registered, its characteristics are discussed in the context of its more active counterpart.

Introduction

Acetyl-CoA carboxylase (ACC) is a critical regulatory enzyme in lipid metabolism. It exists in two isoforms: ACC1, located in the cytosol, which catalyzes the initial step of fatty acid synthesis, and ACC2, found on the mitochondrial membrane, which regulates fatty acid β -oxidation.[5][6][7] The inhibition of both isoforms presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). Firsocostat, the (R)-enantiomer, has demonstrated significant reductions in hepatic steatosis and markers of liver fibrosis in clinical trials.[6][7][8] The S-enantiomer is known to be the less active of the two stereoisomers. This guide provides available technical information on this specific enantiomer.

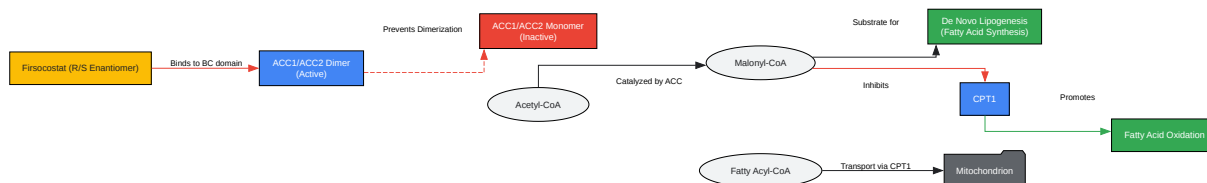
Chemical Identity

While Firsocostat is chemically defined as the (R)-enantiomer, a distinct CAS number for its S-enantiomer is not available in public databases. It is typically referred to as "Firsocostat S-enantiomer" or "ND-630 S-enantiomer" in chemical catalogs.

Identifier	Information
Compound Name	Firsocostat S-enantiomer
Synonyms	ND-630 S-enantiomer, GS-0976 S-enantiomer
Firsocostat (R-enantiomer) CAS Number	1434635-54-7[1][2][3][4]
Firsocostat S-enantiomer CAS Number	Not publicly available
Molecular Formula	C ₂₈ H ₃₁ N ₃ O ₈ S
Molar Mass	569.63 g/mol
IUPAC Name (Firsocostat)	2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid[4]

Mechanism of Action and Signaling Pathway

Firsocostat and its S-enantiomer act as allosteric inhibitors of ACC. They bind to the biotin carboxylase (BC) domain of the enzyme, a site distinct from the catalytic carboxyltransferase (CT) domain. This binding event prevents the dimerization of ACC, which is essential for its enzymatic activity.[6][9][10] The inhibition of ACC leads to two primary downstream effects: a reduction in the cytosolic production of malonyl-CoA, thereby inhibiting de novo lipogenesis, and a decrease in mitochondrial malonyl-CoA, which disinhibits carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation.



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Firsocostat's Mechanism of Action on ACC

Quantitative Data

While extensive quantitative data is available for Firsocostat (the R-enantiomer), specific inhibitory concentrations (IC₅₀) for the S-enantiomer are not detailed in peer-reviewed literature. It is consistently referred to as the "less active" enantiomer. For comparative purposes, the IC₅₀ values for Firsocostat are provided below.

Compound	Target	IC ₅₀ (nM)
Firsocostat (R-enantiomer)	Human ACC1	2.1 ± 0.2[3][11]
Firsocostat (R-enantiomer)	Human ACC2	6.1 ± 0.8[3][11]
Firsocostat S-enantiomer	Human ACC1	Data not available
Firsocostat S-enantiomer	Human ACC2	Data not available

Experimental Protocols

In Vitro ACC Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to determine the IC₅₀ of test compounds against recombinant human ACC1 and ACC2 by measuring the amount of ADP produced in the enzymatic reaction.

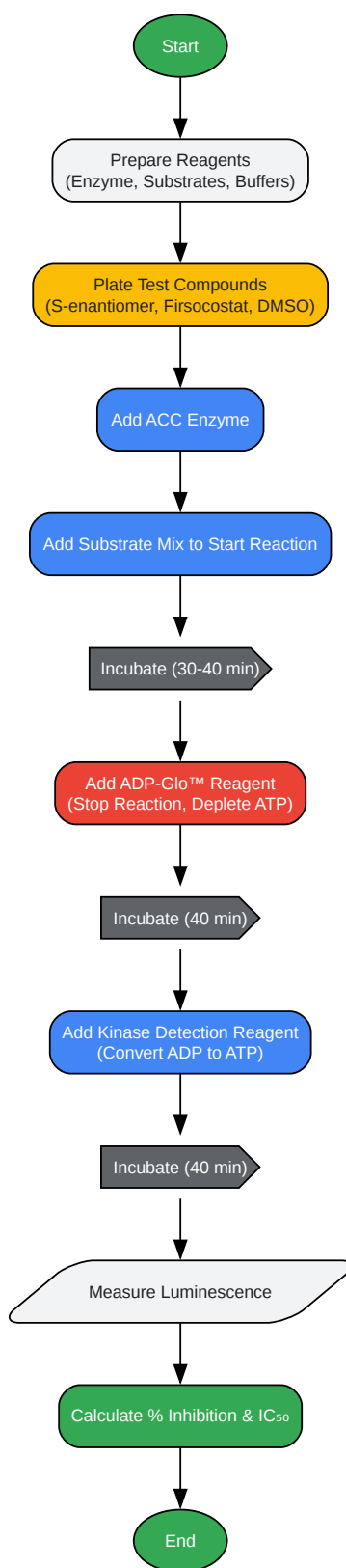
Materials:

- Recombinant human ACC1 or ACC2 (e.g., BPS Bioscience)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 5x ACC Assay Buffer
- ATP (500 μ M)
- Acetyl-CoA (2 mM)
- Sodium Bicarbonate (1 M)
- Test compounds (Firsocostat enantiomers) dissolved in DMSO
- 384-well white assay plates
- Luminometer plate reader

Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare 1x ACC Assay Buffer by diluting the 5x stock with sterile distilled water.
 - Prepare a master mix for the reaction containing 1x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
- Compound Plating:
 - Create a serial dilution of the test compounds in DMSO.
 - Add 0.5 μ L of the compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.
- Enzyme Reaction:

- Add 4.5 μ L of assay buffer containing the ACC enzyme to each well.
- Add 5.0 μ L of the substrate master mix to initiate the reaction.
- Incubate the plate at room temperature for 30-40 minutes.
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP.
 - Incubate for another 40 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.



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Workflow for ACC Inhibition Assay

Cellular De Novo Lipogenesis Assay

This protocol measures the rate of new fatty acid synthesis in HepG2 cells by quantifying the incorporation of radiolabeled acetate.

Materials:

- HepG2 cells
- Cell culture medium (e.g., EMEM with 10% FBS)
- [^{14}C]-acetate
- Test compounds (Firsocostat enantiomers)
- PBS (Phosphate-Buffered Saline)
- Cell lysis buffer
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Culture and Treatment:
 - Seed HepG2 cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
 - Treat the cells with various concentrations of the Firsocostat enantiomers or vehicle (DMSO) for a predetermined period (e.g., 24 hours).
- Radiolabeling:
 - Add [^{14}C]-acetate to the culture medium of each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized fatty acids.
- Cell Lysis and Lipid Extraction:

- Remove the labeling medium and wash the cells with cold PBS.
- Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).
- Quantification:
 - Add a scintillation cocktail to the lipid extracts.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Normalize the CPM values to the total protein concentration in each well.
 - Calculate the percentage of inhibition of DNL for each compound concentration and determine the EC₅₀ values.

In Vivo Model: Diet-Induced Obesity in Rats

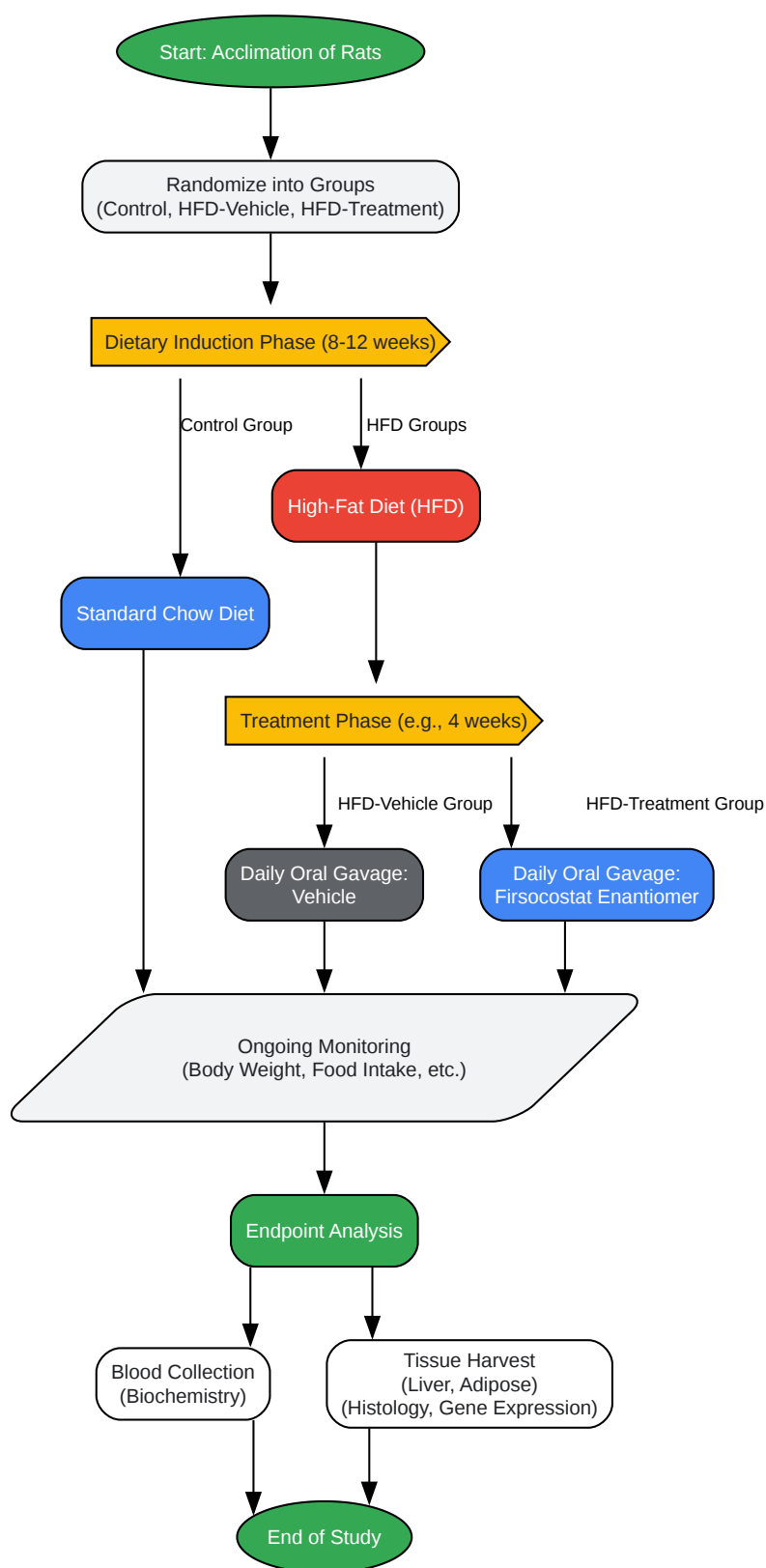
This protocol describes the induction of obesity in rats through a high-fat diet, a common model for evaluating the efficacy of compounds like Firsocostat.

Materials:

- Male Sprague-Dawley or Wistar rats
- Standard chow diet (approx. 10% kcal from fat)
- High-fat diet (HFD; 45-60% kcal from fat)
- Test compounds (Firsocostat enantiomers) formulated for oral gavage
- Metabolic cages for monitoring food intake and activity
- Equipment for blood collection and analysis

Procedure:

- Acclimation and Grouping:
 - Acclimate the rats to the housing conditions for at least one week.
 - Randomly assign rats to different groups (e.g., control on standard diet, HFD + vehicle, HFD + test compound).
- Obesity Induction:
 - Feed the HFD groups a high-fat diet for a period of 8-12 weeks to induce obesity and related metabolic changes. The control group remains on the standard diet.[\[1\]](#)[\[12\]](#)[\[13\]](#)
 - Monitor body weight and food intake regularly.
- Treatment:
 - After the induction period, begin daily administration of the Firsocostat enantiomers or vehicle via oral gavage for a specified duration (e.g., 4 weeks).
- Monitoring and Endpoint Analysis:
 - Continue to monitor body weight, food intake, and other relevant parameters (e.g., glucose tolerance tests).
 - At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for biochemical and histological analysis (e.g., measurement of liver triglycerides, gene expression analysis).



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Workflow for In Vivo Diet-Induced Obesity Model

Conclusion

The S-enantiomer of Firsocostat is characterized as the less active stereoisomer of this potent dual ACC inhibitor. While a specific CAS number and detailed quantitative inhibitory data are not readily available in the public domain, its study is crucial for a comprehensive understanding of the structure-activity relationship of this class of compounds. The provided experimental protocols offer a framework for researchers to investigate its biological effects and comparative pharmacology relative to the clinically relevant (R)-enantiomer, Firsocostat. Further research into the specific activity and pharmacokinetic properties of the S-enantiomer would be beneficial to the scientific community.

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References

- 1. researchgate.net [researchgate.net]
- 2. content.protocols.io [content.protocols.io]
- 3. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. Firsocostat - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]

- 11. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Obesity induction with high fat sucrose in rats. | Semantic Scholar [semanticscholar.org]
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